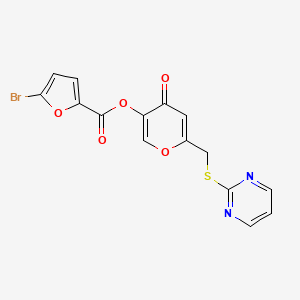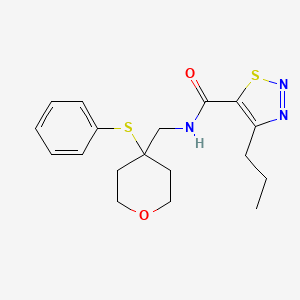![molecular formula C13H14N4 B3002603 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone CAS No. 109473-24-7](/img/structure/B3002603.png)
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone” is a chemical compound with the molecular formula C13H14N4 . It is a derivative of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with two adjacent nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Antioxidant Activity
Pyrazoline derivatives, such as “3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone”, have been studied for their antioxidant properties. These compounds can scavenge free radicals and reactive oxygen species (ROS), which are linked to oxidative stress and disease development . The ability to inhibit oxidative stress makes these derivatives potential candidates for treating diseases where oxidative damage is a key factor.
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazoline derivatives is another significant area of research. Due to their chemical structure, these compounds can modulate the body’s inflammatory response, making them useful in the development of new anti-inflammatory drugs .
Antidepressant Effects
Research has indicated that certain pyrazoline derivatives exhibit antidepressant effects. This is attributed to their interaction with neurotransmitter systems in the brain, which can be beneficial for developing novel treatments for depression .
Anticonvulsant Properties
Pyrazoline derivatives have been reported to possess anticonvulsant activities, which could be valuable in creating new medications for the management of seizure disorders .
Antitumor Activities
The antitumor potential of pyrazoline derivatives is a promising field of study. These compounds have shown activity against various cancer cell lines, suggesting their use in cancer therapy .
Antibacterial and Antifungal Properties
Pyrazoline derivatives have demonstrated antibacterial and antifungal activities, making them interesting candidates for the development of new antimicrobial agents .
Acetylcholinesterase Inhibition
These derivatives have been studied for their ability to inhibit acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Inhibition of AchE is a strategy used in the treatment of diseases like Alzheimer’s .
Synthetical Utility in Organic Chemistry
The structural versatility of pyrazoline derivatives allows for their use in various synthetic applications. They can serve as intermediates in the synthesis of more complex chemical entities, which are crucial in pharmaceutical and industrial fields .
Safety and Hazards
Orientations Futures
The future directions for the study of “3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more research could be conducted to understand its synthesis methods, chemical reactions, mechanism of action, and safety profile.
Mécanisme D'action
Biochemical Pathways
More research is needed to understand the compound’s effects on cellular pathways .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
(3-propan-2-yl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-7(2)11-10-12(15-14)8-5-3-4-6-9(8)13(10)17-16-11/h3-7,14,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVBVWNPFZOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=C3C=CC=CC3=C2N=N)NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)
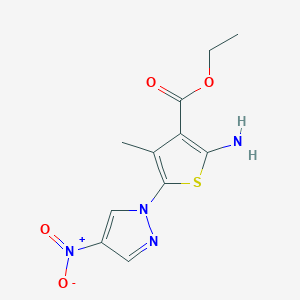
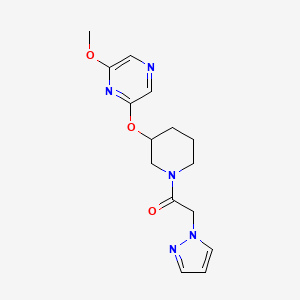

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
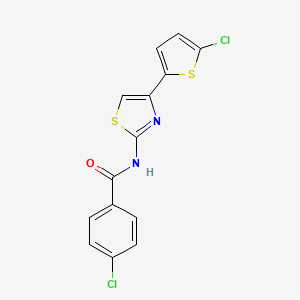
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
